molecular formula C23H21N5O3S B6551118 N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1040663-37-3

N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B6551118
CAS No.: 1040663-37-3
M. Wt: 447.5 g/mol
InChI Key: ILRAVAAIOQAEOZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core fused with a phenyl group at position 7 and a methyl group at position 2. The thioacetamide linkage at position 2 connects to a 4-acetamidophenyl moiety, which may enhance solubility and bioactivity. The synthesis of such compounds typically involves alkylation or acetylation steps, as seen in related acetamide derivatives .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14(29)25-16-8-10-17(11-9-16)26-19(30)13-32-23-27-20-18(15-6-4-3-5-7-15)12-24-21(20)22(31)28(23)2/h3-12,24H,13H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRAVAAIOQAEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thioacetamide group: This step may involve nucleophilic substitution reactions where a thiol group is introduced.

    Acetylation of the phenyl group: This can be done using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a large scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrrolopyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolopyrimidines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide would involve its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-methyl, 7-phenyl, thioacetamide-4-acetamidophenyl Not reported Not reported Not reported
N-(7-Methyl-2-phenylamino...acetamide Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone 7-methyl, phenylamino, acetyl 369.44 143–145 73
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethyl, thioacetamide-4-methylpyridinyl 302.37 Not reported Not reported
Example 83 (EP 4 374 877 A2) Pyrazolo[3,4-d]pyrimidine + chromenone Dimethylamino, isopropoxyphenyl, fluorophenyl 571.20 (M+1) 302–304 19

Key Observations :

  • Core Diversity: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from the pyrido-thienopyrimidinone in and the pyrimidine in , which may influence electronic properties and binding interactions.
  • The phenyl group at position 7 may enhance aromatic stacking compared to methyl or fluorophenyl substituents in .
  • Synthetic Efficiency : Yields for similar compounds vary widely (19–73%), suggesting that steric hindrance from bulky substituents (e.g., in ) may reduce reaction efficiency .
Physicochemical and Spectral Properties
  • IR/NMR Data : The acetyl and carbonyl groups in (IR: 1,730 cm⁻¹ for C=O; NMR: δ 2.10 ppm for COCH₃) align with expected features for the target compound. The thioacetamide linkage (C-S-C) typically appears at ~2.50–3.00 ppm in ^1H-NMR .
  • Crystallinity : The crystal structure of reveals hydrogen-bonding networks (N-H···O and C-H···S), which may stabilize the target compound’s solid-state form .

Biological Activity

N-(4-acetamidophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with the potential for various biological activities. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties. The focus of this article is to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : N-(4-acetamidophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Molecular Formula : C23H21N5O3S
  • Molecular Weight : 447.5 g/mol
  • CAS Number : 1040663-37-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may bind to various receptors, altering their activity and impacting cellular signaling pathways.
  • DNA/RNA Interaction : The compound can intercalate with nucleic acids, potentially affecting gene expression and cellular function.

Anticancer Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(4-acetamidophenyl)-2-thioacetamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of a related pyrrolopyrimidine on human colon (HT29) and prostate (DU145) cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)Mechanism
    HT2915Apoptosis
    DU14520Cell Cycle Arrest
  • Molecular Docking Studies : Molecular docking studies have been performed to assess the interaction of similar compounds with EGFR tyrosine kinase, a critical target in cancer therapy. These studies suggest a strong binding affinity, indicating potential as an anticancer agent.

Comparative Analysis

N-(4-acetamidophenyl)-2-thioacetamide can be compared with other pyrrolopyrimidine derivatives in terms of biological activity:

Compound NameStructure TypeAnticancer ActivityReference
Compound APyrrolopyrimidineHigh
Compound BThioacetamide derivativeModerate
N-(4-acetamidophenyl)-2-thioacetamidePyrrolopyrimidine with thio groupPotentially HighCurrent Study

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